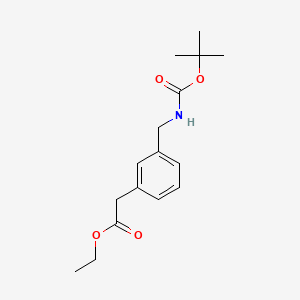

Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate is a chemical compound with the molecular formula C16H23NO4. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a phenyl ring substituted with an aminomethyl group protected by a tert-butoxycarbonyl (Boc) group, and an ethyl ester group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate typically involves the following steps:

Protection of the Amino Group: The amino group on the phenyl ring is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formation of the Ester: The protected amine is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate (K2CO3) to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes using larger reaction vessels, automated systems for reagent addition, and purification techniques like crystallization or chromatography to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: Reagents like bromine or nitric acid can be used for bromination or nitration of the phenyl ring.

Major Products

Hydrolysis: Produces 2-(3-(n-boc-aminomethyl)phenyl)acetic acid.

Deprotection: Yields 2-(3-aminomethyl)phenyl)acetate.

Substitution: Depending on the reagent, products like brominated or nitrated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mecanismo De Acción

The mechanism of action of ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with biological targets such as enzymes or receptors, modulating their activity.

Comparación Con Compuestos Similares

Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate can be compared with similar compounds like:

Ethyl 2-(3-aminomethyl)phenyl)acetate: Lacks the Boc protecting group, making it more reactive.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.

Ethyl 2-(4-(n-boc-aminomethyl)phenyl)acetate: The position of the aminomethyl group on the phenyl ring is different, which can influence its chemical properties and biological activity.

This compound is unique due to its specific substitution pattern and protecting group, which provide a balance of stability and reactivity suitable for various synthetic applications.

Actividad Biológica

Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the aminomethyl moiety, allows for diverse biological applications, particularly in drug development and enzyme inhibition.

This compound can undergo various chemical transformations, including hydrolysis and deprotection, leading to the formation of biologically active derivatives. The hydrolysis of the ester group produces 2-(3-(n-boc-aminomethyl)phenyl)acetic acid, while deprotection yields 2-(3-aminomethyl)phenyl acetate, which can interact with biological targets like enzymes and receptors.

The mechanism of action often involves the release of the active amine in vivo, allowing it to modulate the activity of specific biological pathways. This property positions the compound as a potential prodrug in therapeutic applications.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties and enzyme inhibition capabilities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives synthesized from this compound have shown promising results against several cancer cell lines. A comparative analysis revealed that compounds derived from this compound exhibited IC50 values lower than those of established anticancer drugs, indicating enhanced potency .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | 1.95 | |

| Derivative A | HCT116 (colon cancer) | 0.67 | |

| Derivative B | PC-3 (prostate cancer) | 0.80 |

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. Studies indicate that certain derivatives can inhibit key enzymes involved in cancer progression, such as alkaline phosphatase and others associated with tumor growth . The binding affinity and inhibition kinetics suggest that these compounds could serve as leads for developing new therapeutic agents.

Case Studies

- Study on MCF7 Cell Line : A study reported that this compound and its derivatives showed significant cytotoxicity against the MCF7 breast cancer cell line with IC50 values ranging from 1.95 µM to higher concentrations depending on structural modifications .

- Enzyme Inhibition Assay : Another investigation focused on the inhibition of alkaline phosphatase by derivatives of this compound. The most potent derivative exhibited an IC50 value significantly lower than traditional inhibitors, demonstrating its potential for further development in enzyme-targeted therapies .

Propiedades

IUPAC Name |

ethyl 2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-5-20-14(18)10-12-7-6-8-13(9-12)11-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWJDEHLIUAPCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.